6,8-Methanoquinazoline
Description
6,8-Methanoquinazoline is a bicyclic heterocyclic compound characterized by a methano (CH₂) bridge connecting positions 6 and 8 of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
CAS No. |
80435-07-0 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,5-diazatricyclo[7.1.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C9H6N2/c1-6-2-7(1)9-8(3-6)4-10-5-11-9/h1,3-5H,2H2 |
InChI Key |
BJDHQDIQJHNYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CN=CN=C3C1=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Methanoquinazoline typically involves the use of transition metal-catalyzed reactions. One common method is the intramolecular dehydrative cyclization of appropriate precursors under the influence of a catalyst. For example, the reaction of 6-nitroveratraldehyde with an amide under specific conditions can yield 6,8-Methanoquinazoline .
Industrial Production Methods: Industrial production methods for 6,8-Methanoquinazoline are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 6,8-Methanoquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce dihydroquinazolines .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 6,8-Methanoquinazoline exhibit significant antibacterial properties. A study on 6-amino-8-methylquinolone derivatives demonstrated that the presence of a methyl group at the C-8 position enhances antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus strains. This suggests that similar modifications in 6,8-Methanoquinazoline could yield potent antibacterial agents .
Central Nervous System Stimulant
The unique structure of 6,8-Methanoquinazoline allows it to interact with neurotransmitter systems, potentially leading to therapeutic effects for neurological disorders. Preliminary studies have indicated its effectiveness as a central nervous system stimulant, warranting further investigation into its neuropharmacological properties.
Medicinal Chemistry
Anticancer Potential : Quinazoline derivatives are extensively studied for their anticancer properties. The structural similarities between 6,8-Methanoquinazoline and known anticancer agents suggest that it may also possess similar activities. Research into its mechanism of action is ongoing, with particular focus on its ability to inhibit specific enzymes involved in cancer progression .
Antiviral Properties : Some studies have explored the antiviral potential of quinazoline derivatives. While specific data on 6,8-Methanoquinazoline is limited, its structural analogs have shown promise against various viral infections, indicating a potential area for future research .
Industrial Applications
In addition to its biological applications, 6,8-Methanoquinazoline serves as a precursor for synthesizing more complex quinazoline derivatives used in material science and chemical industries. Its unique chemical properties make it suitable for developing new materials with specific functionalities .
Summary of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Precursor for complex quinazoline derivatives |
| Biological Research | Study of enzyme inhibition and receptor binding; potential CNS stimulant |
| Antibacterial Activity | Effective against Gram-positive bacteria; modifications enhance efficacy |
| Medicinal Chemistry | Investigated for anticancer and antiviral properties |
| Industrial Use | Development of new materials with specific chemical properties |
Case Studies
- Antibacterial Evaluation : In vitro studies on 6-amino-8-methylquinolone derivatives revealed MIC values superior to ciprofloxacin against resistant bacterial strains. This highlights the potential of structurally related compounds like 6,8-Methanoquinazoline in addressing antibiotic resistance .
- Neuropharmacological Studies : Investigations into methanoquinazolines have shown their interaction with neurotransmitter systems, suggesting possible therapeutic applications in treating neurological disorders.
- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the yield and purity of 6,8-Methanoquinazoline, facilitating its use in various research applications .
Mechanism of Action
The mechanism of action of 6,8-Methanoquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Quinazoline Derivatives
- 6,8-Dichloroquinazoline: A halogenated derivative with chlorine substituents at positions 6 and 6. It is utilized as a precursor for pharmaceuticals and agrochemicals. Unlike 6,8-Methanoquinazoline, it lacks the methano bridge, resulting in a planar structure with distinct electronic properties.
- Imidazo[1,2-a]pyridin-6-yl Quinazolines: These hybrid structures combine imidazopyridine and quinazoline moieties, enhancing kinase inhibitory activity. The absence of a methano bridge differentiates their conformational flexibility and target selectivity .
Methano-Bridged Heterocycles
- 6,8-DOBCO Derivatives: These compounds feature a dioxabicyclo[3.2.1]octane skeleton. The oxygen atoms in 6,8-DOBCO improve solubility, whereas the methano bridge in 6,8-Methanoquinazoline may enhance lipophilicity .
- 6,8-Dihydroxyisocoumarins : Isolated from marine fungi, these compounds exhibit a fused bicyclic system but lack nitrogen atoms. Their biological activities (e.g., antimicrobial) differ due to distinct functional groups .
Key Research Findings and Challenges
Synthetic Complexity: Methano-bridged compounds like 6,8-DOBCO require multi-step cascades, limiting scalability . Similar challenges may apply to 6,8-Methanoquinazoline.
Biological Selectivity: The methano bridge may reduce off-target effects compared to planar quinazolines, but empirical validation is needed.
Safety Profiles: 6,8-Dichloroquinazoline’s hazards highlight the importance of evaluating 6,8-Methanoquinazoline’s toxicity early in development .
Biological Activity
6,8-Methanoquinazoline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of 6,8-methanoquinazoline, focusing on its antibacterial, anti-inflammatory, and anticancer properties, as well as its pharmacokinetic profiles based on recent research findings.
Chemical Structure and Properties
6,8-Methanoquinazoline contains a methano bridge that influences its reactivity and biological activity. The presence of this bridge enhances the compound's interaction with various biological targets, making it a valuable candidate for drug development.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of 6,8-methanoquinazoline. For instance, spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance efficacy against bacterial strains.
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| 3a | Moderate | Weak |
| 3b | Strong | Moderate |
| 3c | Weak | No Activity |
2. Anti-inflammatory Properties
6,8-Methanoquinazoline derivatives have been evaluated for their anti-inflammatory effects. A study demonstrated that certain derivatives inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases. The docking studies indicated strong binding affinities to targets involved in inflammation pathways.
3. Anticancer Activity
The anticancer potential of 6,8-methanoquinazoline has been explored through various in vitro assays. Compounds derived from this scaffold showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Pharmacokinetic Properties
Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 6,8-methanoquinazoline derivatives:
- Absorption: Predicted high intestinal absorption.
- Distribution: Moderate lipophilicity with limited blood-brain barrier (BBB) penetration.
- Metabolism: Potential substrates for CYP450 enzymes.
- Excretion: Renal excretion is likely based on molecular weight and solubility data.
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of spiro[5,8-methanoquinazoline] derivatives using eco-friendly methods such as microwave irradiation and ball milling. The synthesized compounds were subjected to antibacterial evaluation and showed promising results against specific bacterial strains .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on spiro[5,8-methanoquinazoline] derivatives revealed significant binding interactions with the SARS-CoV-2 main protease and human mast cell tryptase. This suggests potential applications in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
